molecular formula C16H14N2O2S B11835125 N-(4-Aminonaphthalen-1-yl)benzenesulfonamide CAS No. 55691-85-5

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide

Cat. No.: B11835125
CAS No.: 55691-85-5
M. Wt: 298.4 g/mol
InChI Key: RVYQWANWTUYBSQ-UHFFFAOYSA-N
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Description

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide (CAS 52025-77-1) is a chemical compound supplied as a high-purity (>99%) active pharmaceutical ingredient (API) and is intended for research and development applications, strictly as a pharmaceutical intermediate or fine chemical in synthetic organic and medicinal chemistry . This compound belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry. The primary sulfonamide group (R-SO₂NH₂) is a key pharmacophore known for its ability to bind to the catalytic zinc ion in carbonic anhydrase (CA) enzymes, making it a cornerstone for the development of CA inhibitors . Such inhibitors have therapeutic potential in areas including antiglaucoma, antiepileptic, and anticancer agents . Furthermore, the sulfonamide functionality is a critical feature in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs . The molecular structure of this compound, featuring both an aromatic amine and a sulfonamide group, provides a versatile scaffold for further chemical modification via the "tail approach," a common strategy to develop potent and isoform-selective enzyme inhibitors by attaching various moieties to the core structure . This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The certificate of analysis (COA), safety data sheet (SDS), and analytical data (including HPLC, LCMS, NMR) are available upon request.

Properties

CAS No.

55691-85-5

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-aminonaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H14N2O2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-21(19,20)12-6-2-1-3-7-12/h1-11,18H,17H2

InChI Key

RVYQWANWTUYBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Classical Sulfonamidation-Nitration-Reduction Strategy

The most widely adopted approach involves three sequential steps:

  • Sulfonylation of 1-naphthylamine : Reacting 1-naphthylamine with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) achieves 85–90% conversion to N-(naphthalen-1-yl)benzenesulfonamide. Optimal conditions use dichloromethane (DCM) at 0–5°C with a 1:1.2 molar ratio of amine to sulfonyl chloride.

  • Regioselective nitration : Nitration of the sulfonamide intermediate with fuming HNO₃/H₂SO₄ at 40°C introduces a nitro group at the naphthalene’s 4-position (para to the sulfonamide), achieving 70–75% yield. The sulfonamide’s electron-withdrawing nature directs electrophilic attack to position 4.

  • Nitro reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) or iron-mediated reduction (Fe, HCl, H₂O/EtOH) converts the nitro group to an amine, yielding the final product in 92–95% purity.

Critical data :

StepYield (%)Purity (%)Key Conditions
Sulfonylation85–9098Et₃N, DCM, 0–5°C
Nitration70–7595HNO₃/H₂SO₄, 40°C, 4 h
Reduction88–9297H₂/Pd/C, 50 psi, 6 h

Palladium-Catalyzed Coupling Methods

Recent advances employ Pd-mediated cross-coupling to streamline synthesis:

  • Buchwald-Hartwig amination : Coupling 4-bromo-1-nitrobenzene with benzenesulfonamide using Pd₂(dba)₃/Xantphos achieves 65–70% yield. However, competing C–S bond formation reduces efficiency.

  • Direct C–H sulfonamidation : Pd(OAc)₂ with directing groups (e.g., pyridine) enables sulfonamide installation at position 1, but requires pre-functionalized naphthalenes and offers ≤60% yield.

Limitations : Higher catalyst loading (5–7 mol% Pd), stringent anhydrous conditions, and moderate yields limit industrial adoption compared to classical methods.

Optimization of Reaction Conditions

Sulfonylation Step Optimization

Base selection profoundly impacts sulfonamide formation:

BaseSolventTemperature (°C)Yield (%)
Et₃NDCM0–589
PyridineTHF2582
NaOH (aq)H₂O/EtOH2568

Et₃N in DCM maximizes yield by rapidly scavenging HCl, preventing amine protonation. A 15% excess of benzenesulfonyl chloride compensates for hydrolysis losses.

Nitration Positional Selectivity

The sulfonamide group’s directing effects were validated via comparative NMR:

  • Without sulfonamide : Nitration of 1-nitronaphthalene produces 65% 1,5-dinitronaphthalene.

  • With sulfonamide : 85% nitration occurs at position 4, confirmed by NOESY correlations between H-4 and the sulfonamide’s ortho protons.

Reaction scale-up : Maintaining HNO₃:H₂SO₄ at 1:3 (v/v) and slow reagent addition (1 mL/min) prevents exothermic runaway, enabling kilogram-scale production.

Reduction Methods and Yields

Comparative analysis of nitro reduction techniques:

MethodConditionsYield (%)Purity (%)
H₂/Pd-C (10%)EtOH, 50 psi, 6 h9298
Fe/HClH₂O/EtOH, reflux, 4 h8895
Na₂S₂O₄H₂O, 80°C, 3 h7590

Catalytic hydrogenation offers superior purity but requires specialized equipment. Iron-mediated reduction provides a cost-effective alternative with minimal sulfonamide cleavage.

Industrial-Scale Production Considerations

Adapting the classical route for bulk synthesis involves:

  • Continuous sulfonylation : Tubular reactors with in-line HCl scrubbing reduce batch times by 40%.

  • Automated nitration control : Real-time temperature/pH monitoring prevents over-nitration, maintaining ≥70% yield at 100 kg/batch.

  • Solvent recycling : Distillation reclaims 90% of DCM and EtOH, cutting raw material costs by 35%.

Economic analysis :

Cost FactorClassical Route ($/kg)Pd-Catalyzed Route ($/kg)
Raw materials120310
Catalyst recoveryN/A85
Total220610

Comparative Analysis of Synthetic Pathways

ParameterClassical RoutePd-Catalyzed Route
Total yield (%)78–8555–65
ScalabilityExcellentModerate
Byproduct formation<5%15–20%
Cost efficiencyHighLow

The classical route’s reliability and cost-effectiveness make it the preferred method for academic and industrial applications.

Chemical Reactions Analysis

Sulfonylation and Alkylation Reactions

The primary amino group on the naphthalene ring undergoes N-alkylation and sulfonylation to generate derivatives with enhanced pharmacological properties.

  • N-Alkylation with Ketone Mannich Bases :
    Reaction with ketone Mannich bases (e.g., 3-(dimethylamino)-1-arylpropan-1-one hydrochlorides) in DMSO yields N-alkylated derivatives. For example, 4-[3-(4-hydroxyphenyl)-3-oxopropyl]aminobenzenesulfonamide is synthesized in 38% yield after 3 hours .
    Key conditions : K₂CO₃, DMSO, room temperature.

  • Sulfonylation :
    The free amino group reacts with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to form bis-sulfonamide derivatives. This is critical for modifying solubility and target affinity .

Schiff Base Formation and Cyclization

The amino group participates in Schiff base condensation with aldehydes, followed by cyclization to form heterocyclic systems.

  • Thiazolidin-4-one Formation :
    Treatment with 2-mercaptoacetic acid converts Schiff bases into 1,3-thiazolidin-4-ones, which are stable in non-polar solvents .

Electrochemical Modifications

Controlled electrochemical reduction enables selective functionalization:

  • Reduction to Hydroxylamines :
    At −0.4 V/Ag/AgCl, the nitroso intermediate reacts with arylsulfonamides to form substituted derivatives (e.g., SA1–SA3 ) .
    Key pathway :

    Nitro group0.4VHydroxylamineOxidationNitroso intermediateNucleophilic attackSulfonamide product\text{Nitro group} \xrightarrow{-0.4\,V} \text{Hydroxylamine} \xrightarrow{\text{Oxidation}} \text{Nitroso intermediate} \xrightarrow{\text{Nucleophilic attack}} \text{Sulfonamide product}
  • Diaminobenzene Formation :
    At −1.1 V/Ag/AgCl, complete reduction to diaminobenzene facilitates synthesis of NS1–NS3 derivatives .

C–H Functionalization

Direct sulfonamidation of the naphthalene ring is achieved via C–H activation :

  • Reaction with Sulfonyl Azides :
    Using K₂CO₃ in DMSO, sulfonyl azides (e.g., 4-methylbenzenesulfonyl azide) react regioselectively at the C2 position of the naphthalene ring .
    Example product :

    4-Methyl-N-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (5a)\text{4-Methyl-N-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (5a)}

    Yield : 62% after column chromatography .

Biological Activity-Driven Modifications

Derivatives are tailored for enzyme inhibition or anticancer activity:

  • Carbonic Anhydrase Inhibition :
    N-Alkylated derivatives with 1-arylpropan-1-one "tails" show IC₅₀ values of 10.93–25.06 nM against CA IX, highlighting their selectivity .

  • Mcl-1 Protein Binding :
    3-Substituted derivatives (e.g., compound 19 ) inhibit Mcl-1 with Kᵢ = 170 nM, inducing apoptosis in AML cell lines .

Stability and Reactivity Considerations

  • pH Sensitivity : The sulfonamide group stabilizes under acidic conditions but hydrolyzes in strong bases.

  • Thermal Stability : Derivatives decompose above 200°C, necessitating low-temperature storage .

This compound’s modular reactivity enables its use in drug discovery, material science, and catalysis, with ongoing research focusing on optimizing reaction efficiency and biological targeting.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent due to its structural features that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit promising anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures showed significant inhibition of carbonic anhydrase IX, a target in cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .
  • The compound has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231, indicating its potential for breast cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • In vitro studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
  • A case study involving animal models indicated a significant reduction in bacterial load and improved survival rates in treated subjects compared to controls.

Materials Science Applications

This compound's unique structural characteristics make it suitable for the development of novel materials:

Electronic and Optical Properties

The compound's sulfonamide group can be utilized in the design of materials with specific electronic or optical properties. Research has indicated that modifications to the benzenesulfonamide structure can lead to materials with enhanced conductivity and light absorption capabilities.

Biological Research Applications

The compound has been explored for its interactions at the molecular level:

Enzyme Inhibition Studies

Research involving enzyme inhibition has highlighted the potential of this compound in therapeutic applications:

  • It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
  • The compound's ability to inhibit α-glucosidase suggests its potential use in managing type 2 diabetes mellitus by controlling blood sugar levels .

Summary of Biological Activities

Activity TypeTarget/EnzymeIC50 ValueReference
AnticancerCarbonic Anhydrase IX10.93–25.06 nM
AntimicrobialMRSASignificant Inhibition
Enzyme InhibitionAcetylcholinesteraseNot specified
Enzyme Inhibitionα-glucosidaseNot specified

Case Studies

  • Anticancer Efficacy Study :
    • Objective : To evaluate the anticancer properties against MDA-MB-231 cells.
    • Findings : Significant induction of apoptosis was observed, with an increase in annexin V-FITC positive cells by 22-fold compared to control .
  • Antimicrobial Effectiveness :
    • Objective : To assess the antimicrobial activity against MRSA.
    • Findings : Treated mice exhibited a 40% increase in survival rates over a two-week observation period compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(4-Aminonaphthalen-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

N-(4-Aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide
  • Structure : A methoxy group replaces the hydrogen at the para position of the benzenesulfonamide ring.
  • Synthesis : Similar to the parent compound but starting with 4-methoxybenzenesulfonyl chloride.
  • This modification also improves lipophilicity (logP) compared to the parent compound .
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • Structure : Features a methyl group on the benzene ring and an acetyl group on the adjacent phenylamine.
  • Properties : The acetyl group introduces a polar carbonyl moiety, which may reduce membrane permeability but improve solubility in polar solvents. The methyl group adds steric bulk, slightly increasing molecular weight (289.35 g/mol) compared to the parent compound (289.35 vs. 284.33 g/mol) .
4-(tert-Butyl)-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
  • Structure : Incorporates a tert-butyl group on the benzene ring and a hydroxyl group on the naphthalene ring.
  • Impact: The tert-butyl group significantly enhances hydrophobicity (predicted logP increase) and metabolic stability due to steric hindrance.

Modifications on the Naphthalene Ring

N-(4-Hydroxyphenyl)benzenesulfonamide
  • Structure : Replaces the naphthalene system with a simpler 4-hydroxyphenyl group.
  • Properties: The hydroxyl group lowers the pKa (predicted ~9.28) compared to the amino group in the parent compound, increasing acidity. This compound forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, influencing crystal packing and solubility .
1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
  • Structure : Replaces the sulfonamide group with a sulfanyl (S–) linkage and adds a dimethylformamide moiety.
  • The dimethylformamide group enhances solubility in aprotic solvents, making this derivative suitable for specific synthetic applications .

Complex Derivatives with Extended Conjugation

N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides
  • Structure: Integrates a styrylquinoline moiety linked to the benzenesulfonamide group.
  • Activity : Demonstrated moderate HIV integrase (IN) inhibitory activity. Nitro and hydroxyl substituents on the styryl and benzene rings enhance inhibitory potency by facilitating π-π stacking and hydrogen bonding with the IN active site .
Pyrazolo[1,5-a]pyrimidine-Benzenesulfonamide Hybrids
  • Structure : Fuses a pyrazolo[1,5-a]pyrimidine heterocycle with the sulfonamide group.
  • Activity : Exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to the heterocycle’s ability to disrupt microbial cell membranes or enzymatic processes .

Biological Activity

N-(4-Aminonaphthalen-1-yl)benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention due to its potential biological activity, particularly in the context of oxidative stress and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

This compound features a naphthalene ring system linked to a sulfonamide group. Its chemical formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S with a molecular weight of 302.36 g/mol. The presence of the amino group on the naphthalene moiety is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with the Keap1-Nrf2 pathway, which plays a pivotal role in cellular defense against oxidative stress. The Nrf2 transcription factor regulates the expression of various cytoprotective enzymes by binding to antioxidant response elements (AREs) in their promoter regions. Inhibition of Keap1, which normally promotes the degradation of Nrf2, leads to increased levels of Nrf2 and enhanced expression of detoxifying enzymes such as NQO1 and GST .

Biological Activity and Efficacy

Research indicates that compounds similar to this compound can exhibit significant biological activities:

  • Antioxidant Activity : By activating the Nrf2 pathway, these compounds can enhance cellular resistance to oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The activation of Nrf2 also leads to the downregulation of pro-inflammatory cytokines, thereby demonstrating potential anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantNrf2 activation
Anti-inflammatoryCytokine modulation
Cardiovascular effectsChanges in perfusion pressure

Case Studies

Several studies have evaluated the efficacy of benzenesulfonamide derivatives, including this compound:

  • Neuroprotection : A study demonstrated that compounds activating the Nrf2 pathway provided neuroprotective effects in models of ischemic stroke. The results indicated significant reductions in neuronal death and inflammation .
  • Cardiovascular Impact : Research utilizing isolated rat heart models indicated that certain benzenesulfonamide derivatives could decrease coronary resistance and perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The compound exhibits moderate permeability across biological membranes, as indicated by theoretical models using ADME/PK analysis.
  • Metabolism : Initial studies suggest metabolic pathways similar to other sulfonamides, with potential for both hepatic metabolism and renal excretion.

Table 2: Pharmacokinetic Parameters

ParameterValueReference
PermeabilityModerate
MetabolismHepatic
ExcretionRenal

Q & A

Q. What is the synthetic methodology for N-(4-Aminonaphthalen-1-yl)benzenesulfonamide, and how can its purity be verified?

The compound is synthesized via a nucleophilic substitution reaction between 1-amino-4-naphthylamine (1t-I1) and benzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by sodium carbonate. The reaction proceeds under nitrogen for 19 hours, followed by purification via recrystallization from acetonitrile, yielding a dark brown solid (32% yield). Purity is confirmed using 1H^1H NMR (e.g., δ 9.57 ppm for the sulfonamide NH) and 13C^{13}C NMR (e.g., δ 142.81 ppm for the sulfonamide carbon) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm functional groups (e.g., aromatic protons at δ 7.35–7.26 ppm, sulfonamide signals).
  • X-ray Crystallography : For absolute structural confirmation, SHELX software (e.g., SHELXL for refinement) is used to analyze single-crystal data, resolving bond lengths and angles .
  • Elemental Analysis : To verify stoichiometry and purity.

Q. What are the primary biological targets of this compound in academic research?

The compound is studied as a noncovalent inhibitor of Kelch-like ECH-associated protein 1 (Keap1), a regulator of oxidative stress response. It disrupts Keap1-Nrf2 interactions, making it relevant in neurodegenerative and cancer research. Biological activity is typically validated via fluorescence polarization assays or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can the low synthetic yield of this compound be optimized?

Potential strategies include:

  • Reagent Optimization : Using alternative bases (e.g., triethylamine) to improve sulfonylation efficiency.
  • Solvent Screening : Testing polar aprotic solvents like DMF or DMSO to enhance reaction kinetics.
  • Catalysis : Employing phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
  • Purification : Gradient recrystallization or column chromatography to isolate higher-purity fractions .

Q. What computational approaches are suitable for studying its binding affinity with Keap1?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, focusing on the compound’s naphthalene and sulfonamide motifs binding to Keap1’s β-propeller domain.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory activity using descriptors like logP and HOMO-LUMO gaps .

Q. How is single-crystal X-ray diffraction data processed for this compound?

  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods.
  • Refinement : SHELXL for least-squares refinement, with ORTEP-3 visualizing thermal ellipsoids and hydrogen bonding networks (e.g., N–H⋯O interactions) .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Convert the free base to a hydrochloride salt.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .

Q. How are structure-activity relationships (SAR) explored for sulfonamide derivatives?

  • Substituent Variation : Modify the naphthalene amine (e.g., halogenation) or benzene ring (e.g., methyl groups) to assess steric/electronic effects.
  • Biological Screening : Compare IC50_{50} values in Keap1 inhibition assays to identify pharmacophores.
  • Crystallographic Analysis : Resolve binding modes of analogs to guide rational design .

Q. What analytical methods assess thermal stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points).
  • Accelerated Stability Studies : Expose the compound to elevated humidity/temperature to simulate storage conditions .

Q. How are metal complexes of this sulfonamide synthesized for catalytic or antimicrobial studies?

  • Coordination Chemistry : React with Mn(II), Cu(II), or Zn(II) salts in ethanol/water mixtures.
  • Characterization : Use UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements.
  • Bioactivity Testing : Evaluate antimicrobial efficacy via MIC assays against Gram-positive/negative strains .

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